Ethyl methyl sulfone
Overview
Description
Ethyl methyl sulfone, also known as (methylsulfonyl)ethane, is an organosulfur compound with the chemical formula C₃H₈O₂S. It is a colorless liquid with a special sulfur ether odor. This compound is known for its high oxidative stability and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
Ethyl methyl sulfone is a type of sulfone-based electrolyte known for its higher oxidative stability compared to the typically used organic carbonate-based electrolytes . It is primarily used in energy applications, particularly in the manufacturing of batteries .
Mode of Action
It is known that sulfone-based electrolytes like this compound are considered promising for high voltage cathode materials, which is crucial for obtaining increased energy density in lithium-ion batteries .
Biochemical Pathways
For instance, they can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Pharmacokinetics
It is known that the compound has a molecular weight of 10816 .
Result of Action
It is known that the compound plays a crucial role in the performance of lithium-ion batteries, contributing to their increased energy density .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that the compound is used in energy applications, particularly in the manufacturing of batteries, where its performance can be affected by factors such as temperature and pressure . Furthermore, this compound is known for its environmental friendliness and high flashpoint, which increases the safety of the electrolyte .
Biochemical Analysis
Biochemical Properties
Ethyl methyl sulfone plays a significant role in biochemical reactions, particularly in its interactions with proteins and enzymes. It has been shown to react with sulfhydryl groups of cysteine, ε-NH2 of lysine, and NH groups of the imidazole ring of histidine . These interactions suggest that this compound has a strong chemical affinity for protein functional groups, which can lead to modifications in protein structure and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the surface morphology of plated lithium, resulting in a dense and smooth surface . This indicates that this compound may play a role in cellular processes that involve surface interactions and modifications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to form stable crystalline solvates with lithium salts, which suggests that it can participate in complex formation and stabilization . Additionally, its interactions with protein functional groups indicate that it may act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to exhibit remarkable anodic stability but high cathodic reactivity . This stability is crucial for its long-term effects on cellular function, as it ensures that the compound remains active and effective over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can improve various health-specific outcome measures, including inflammation, joint/muscle pain, oxidative stress, and antioxidant capacity . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been shown to participate in the sulfonation of proteins by tyrosine protein sulfotransferases (TPST), which regulate root development and gene expression in plants . These interactions suggest that this compound can influence metabolic flux and metabolite levels in various biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to diffuse easily across cellular membranes, facilitating its localization and accumulation in specific compartments . This distribution is essential for its activity and function in biochemical processes.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, where it can exert its effects on protein function and cellular processes . These localization patterns are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl sulfone can be synthesized through the oxidation of methyl ethyl sulfide using hydrogen peroxide as an oxidizing agent. The reaction typically occurs in the presence of a catalyst such as tantalum carbide or niobium carbide, which can be recovered and reused without losing activity . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, providing an environmentally benign oxidation process .
Industrial Production Methods: In an industrial setting, this compound is produced by adding methyl ethyl sulfide and 30% hydrogen peroxide in a reactor, maintaining the reaction temperature between 65-75°C for about 10 hours. The reaction mixture is then subjected to chloroform extraction and vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using reagents like hydrogen peroxide or selectfluor.
Substitution: It can participate in substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, selectfluor.
Catalysts: Tantalum carbide, niobium carbide.
Major Products:
Sulfoxides and Sulfones: These are the primary products formed during the oxidation of this compound.
Scientific Research Applications
Ethyl methyl sulfone is used in various scientific research applications, including:
Electrolytes for Lithium-Ion Batteries: Due to its high oxidative stability, this compound is used as a solvent in electrolytes for high voltage cathode materials, enhancing the energy density of lithium-ion batteries.
Chemical Mutagenesis: It is used as a chemical mutagen in experimental genetics to induce mutations for genetic studies.
Comparison with Similar Compounds
- Methyl ethyl sulfone
- Isopropyl methyl sulfone
- Ethyl isopropyl sulfone
Comparison: Ethyl methyl sulfone is unique due to its high oxidative stability and low viscosity, making it suitable for use in high voltage electrolytes. Compared to other sulfones, it offers better performance in stabilizing electrolytes and enhancing the energy density of lithium-ion batteries .
Properties
IUPAC Name |
1-methylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCDTIWNDBNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208122 | |
Record name | Ethyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-43-4 | |
Record name | Ethyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 594-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K26P79M26R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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